
Ant-cgmp sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ant-cgmp sodium salt, also known as guanosine 3’,5’-cyclic monophosphate sodium salt, is a cyclic nucleotide derived from guanosine triphosphate. It acts as a second messenger in various biological processes, playing a crucial role in intracellular signaling pathways. This compound is involved in regulating physiological processes such as vascular smooth muscle relaxation, platelet aggregation, and phototransduction.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ant-cgmp sodium salt typically involves the cyclization of guanosine monophosphate (GMP) to form the cyclic structure. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis involves the use of guanylate cyclase, which catalyzes the conversion of GMP to cyclic GMP. Chemical synthesis, on the other hand, involves the use of reagents such as carbodiimides to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using genetically engineered microorganisms that overexpress guanylate cyclase. The fermentation broth is then subjected to purification steps, including chromatography and crystallization, to obtain the pure compound.
化学反应分析
Types of Reactions
Ant-cgmp sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form guanosine 3’,5’-cyclic monophosphate-8-oxide.
Reduction: Reduction reactions can convert it back to guanosine monophosphate.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Guanosine 3’,5’-cyclic monophosphate-8-oxide.
Reduction: Guanosine monophosphate.
Substitution: Various substituted cyclic nucleotides depending on the reagent used.
科学研究应用
Ant-cgmp sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study cyclic nucleotide signaling pathways.
Biology: It plays a role in understanding cellular signaling mechanisms, particularly in vascular smooth muscle cells and photoreceptor cells.
Medicine: It is used in research related to cardiovascular diseases, erectile dysfunction, and retinal diseases.
Industry: It is utilized in the development of pharmaceuticals and diagnostic tools.
作用机制
Ant-cgmp sodium salt exerts its effects by activating cyclic GMP-dependent protein kinases, cyclic nucleotide-gated ion channels, and phosphodiesterases. These molecular targets lead to various physiological responses, such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of phototransduction pathways. The compound’s mechanism of action involves binding to these proteins and altering their activity, thereby regulating intracellular calcium levels and other signaling molecules.
相似化合物的比较
Similar Compounds
Cyclic adenosine monophosphate (cAMP): Another cyclic nucleotide that acts as a second messenger in various signaling pathways.
8-Bromo-cyclic GMP: A membrane-permeable analogue of cyclic GMP used in research to study its effects on cellular processes.
Uniqueness
Ant-cgmp sodium salt is unique due to its specific role in cyclic GMP signaling pathways. Unlike cyclic adenosine monophosphate, which primarily activates protein kinase A, this compound activates protein kinase G and other cyclic GMP-specific targets. This specificity makes it a valuable tool for studying cyclic GMP-mediated processes.
属性
分子式 |
C17H16N6NaO8P |
|---|---|
分子量 |
486.3 g/mol |
IUPAC 名称 |
sodium;[(4aR,6R,7R,7aR)-6-(2-amino-6-oxo-1H-purin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate |
InChI |
InChI=1S/C17H17N6O8P.Na/c18-8-4-2-1-3-7(8)16(25)30-12-11-9(5-28-32(26,27)31-11)29-15(12)23-6-20-10-13(23)21-17(19)22-14(10)24;/h1-4,6,9,11-12,15H,5,18H2,(H,26,27)(H3,19,21,22,24);/q;+1/p-1/t9-,11-,12-,15-;/m1./s1 |
InChI 键 |
NQNLXOGOWNGBIO-DNBRLMRSSA-M |
手性 SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5N)OP(=O)(O1)[O-].[Na+] |
规范 SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5N)OP(=O)(O1)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


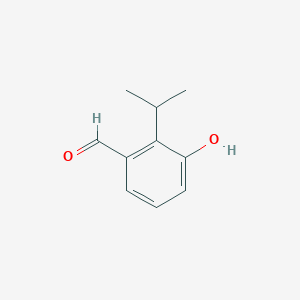
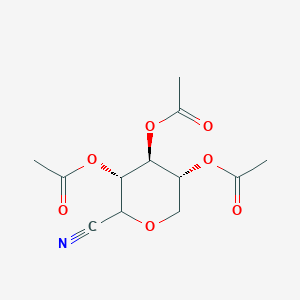


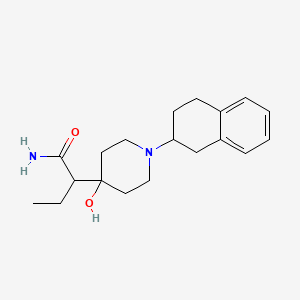
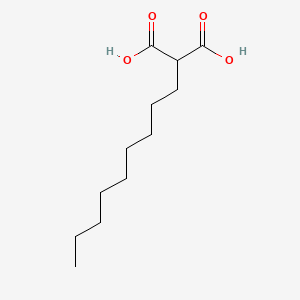
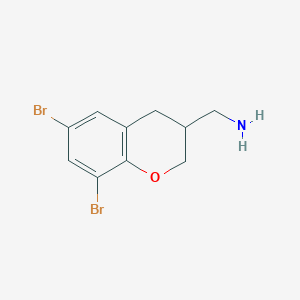
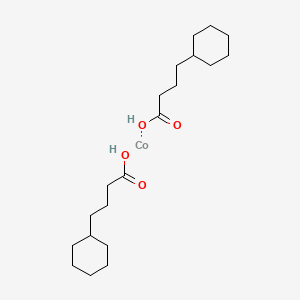
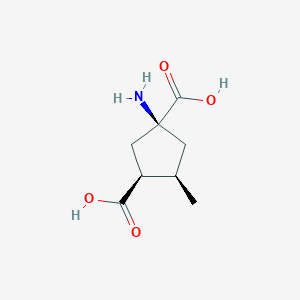
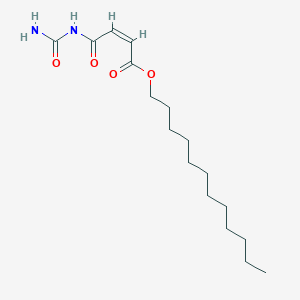
![N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;hydrate;dihydrochloride](/img/structure/B13814401.png)
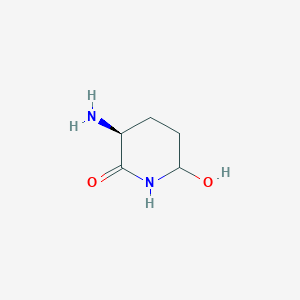
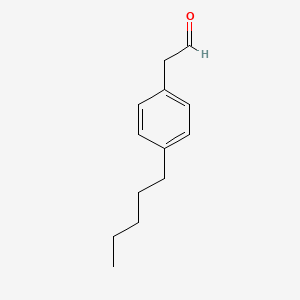
![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carbaldehyde](/img/structure/B13814418.png)
